molecular formula C17H15BrN2S B2821180 2-(benzylthio)-5-(4-bromophenyl)-1-methyl-1H-imidazole CAS No. 1207044-80-1

2-(benzylthio)-5-(4-bromophenyl)-1-methyl-1H-imidazole

Cat. No.: B2821180
CAS No.: 1207044-80-1
M. Wt: 359.29
InChI Key: JNBGWVZQFIDASD-UHFFFAOYSA-N
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Description

2-(benzylthio)-5-(4-bromophenyl)-1-methyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a benzylthio group, a bromophenyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-5-(4-bromophenyl)-1-methyl-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction using benzylthiol and an appropriate leaving group on the imidazole ring.

    Bromination: The bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the benzylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas can be used for reduction.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl-substituted derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzylthio)-5-(4-bromophenyl)-1-methyl-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms, particularly those involving sulfur-containing compounds.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-5-(4-bromophenyl)-1-methyl-1H-imidazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors through binding interactions involving the imidazole ring, the benzylthio group, and the bromophenyl group. These interactions can modulate the activity of the target, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylthio)-3-(4-bromophenyl)-4(3H)-quinazolinone: This compound shares the benzylthio and bromophenyl groups but has a quinazolinone core instead of an imidazole ring.

    4-bromophenyl 4-bromobenzoate: This compound contains the bromophenyl group but lacks the imidazole and benzylthio groups.

Uniqueness

2-(benzylthio)-5-(4-bromophenyl)-1-methyl-1H-imidazole is unique due to its specific combination of functional groups and the imidazole core

Properties

IUPAC Name

2-benzylsulfanyl-5-(4-bromophenyl)-1-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2S/c1-20-16(14-7-9-15(18)10-8-14)11-19-17(20)21-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBGWVZQFIDASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC2=CC=CC=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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